molecular formula C21H4F34O4 B3254758 Bis(perfluorooctyl)itaconate CAS No. 243977-25-5

Bis(perfluorooctyl)itaconate

Cat. No. B3254758
CAS RN: 243977-25-5
M. Wt: 966.2 g/mol
InChI Key: FJDNRGZXGFXROS-UHFFFAOYSA-N
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Description

Bis(perfluorooctyl)itaconate is a chemical compound with the molecular formula C21H4F34O4 and a molecular weight of 966.21 . It is used for research purposes .


Molecular Structure Analysis

Bis(perfluorooctyl)itaconate contains a total of 62 bonds, including 58 non-H bonds, 3 multiple bonds, 19 rotatable bonds, 3 double bonds, and 2 aliphatic esters .


Physical And Chemical Properties Analysis

Bis(perfluorooctyl)itaconate has a predicted boiling point of 367.80° C at 760 mmHg, a predicted density of 1.72 g/cm^3, and a predicted refractive index of n 20D 1.31 .

Mechanism of Action

While the mechanism of action of Bis(perfluorooctyl)itaconate is not explicitly stated in the literature, itaconate, a byproduct of the tricarboxylic acid cycle, is known to regulate macrophage inflammation and has received much attention for its potent anti-inflammatory effects .

Safety and Hazards

While specific safety and hazard information for Bis(perfluorooctyl)itaconate is not available, general safety measures for handling similar chemicals include avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping away from sources of ignition .

Future Directions

The future directions of research involving itaconate and its derivatives are promising. Itaconate has demonstrated promising therapeutic potential in a variety of immune and inflammatory diseases . Furthermore, itaconate has been found to stabilize the mitochondrial fatty acid uptake enzyme Cpt1a to enhance fatty acid oxidation, indicating potential applications in metabolic research .

properties

IUPAC Name

bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl) 2-methylidenebutanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H4F34O4/c1-3(5(57)59-21(54,55)17(44,45)13(36,37)9(28,29)7(24,25)11(32,33)15(40,41)19(49,50)51)2-4(56)58-20(52,53)16(42,43)12(34,35)8(26,27)6(22,23)10(30,31)14(38,39)18(46,47)48/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJDNRGZXGFXROS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC(=O)OC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)OC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H4F34O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90896116
Record name Bis(heptadecafluorooctyl) 2-methylidenebutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90896116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

966.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

243977-25-5
Record name 1,4-Bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl) 2-methylenebutanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=243977-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(heptadecafluorooctyl) 2-methylidenebutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90896116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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